3,4-Dichloro-5-iodobenzonitrile
Description
3,4-Dichloro-5-iodobenzonitrile is an organic compound with the molecular formula C7H2Cl2IN It is a derivative of benzonitrile, where the benzene ring is substituted with chlorine and iodine atoms at the 3, 4, and 5 positions, respectively
Properties
IUPAC Name |
3,4-dichloro-5-iodobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2IN/c8-5-1-4(3-11)2-6(10)7(5)9/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNSTYJJZRPONE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)I)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dichloro-5-iodobenzonitrile can be synthesized through several methods. One common approach involves the halogenation of benzonitrile derivatives. For instance, starting with 3,4-dichlorobenzonitrile, iodination can be achieved using iodine and an oxidizing agent such as potassium iodate (KIO3) under acidic conditions. The reaction typically proceeds as follows:
3,4-Dichlorobenzonitrile+I2+KIO3→3,4-Dichloro-5-iodobenzonitrile+KCl+H2O
Industrial Production Methods
Industrial production of 3,4-Dichloro-5-iodobenzonitrile may involve similar halogenation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-5-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Products include 3,4-dichloro-5-aminobenzonitrile or 3,4-dichloro-5-thiocyanatobenzonitrile.
Oxidation: Products may include 3,4-dichloro-5-iodobenzoic acid.
Reduction: Products can include 3,4-dichloro-5-iodobenzylamine.
Scientific Research Applications
3,4-Dichloro-5-iodobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of probes for biological imaging and diagnostics.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-iodobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzonitrile: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3,5-Dichloro-4-iodobenzonitrile: Similar structure but different substitution pattern, leading to distinct reactivity and applications.
4-Chloro-3-iodobenzonitrile: Another isomer with different chemical properties.
Uniqueness
3,4-Dichloro-5-iodobenzonitrile is unique due to the specific arrangement of chlorine and iodine atoms on the benzene ring, which imparts distinct reactivity and potential for diverse applications in various fields.
Biological Activity
3,4-Dichloro-5-iodobenzonitrile (DCIBN) is a halogenated aromatic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research and industry, and relevant case studies.
Chemical Structure and Properties
DCIBN is characterized by its unique molecular structure, which includes a benzene ring substituted with two chlorine atoms, one iodine atom, and a nitrile group. The molecular formula is C₇H₄Cl₂IN, and it has a molecular weight of approximately 277.9 g/mol. The presence of halogen substituents significantly influences its reactivity and biological interactions.
The biological activity of DCIBN is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been identified:
- Enzyme Inhibition : DCIBN can inhibit specific enzymes, including cytochrome P450 enzymes involved in drug metabolism. This property suggests potential applications in pharmacology and toxicology, as it may influence drug interactions and efficacy.
- Cellular Interaction : The compound may modulate the activity of certain receptors or enzymes by binding to their active sites or altering their conformations, thereby affecting cellular signaling pathways.
Biological Applications
DCIBN has several notable applications across different fields:
- Biological Imaging and Diagnostics : It is utilized in the development of probes for biological imaging due to its fluorescent properties.
- Anticancer Research : Preliminary studies indicate that compounds related to DCIBN exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown significant cytotoxicity against human colon cancer cells (HCT116) at concentrations in the nanomolar range .
Cytotoxicity Studies
A study evaluated the cytotoxic effects of DCIBN derivatives on human cancer cell lines. The results indicated that several derivatives displayed potent cytotoxicity with IC50 values in the range of to M against HCT116 cells. In contrast, these compounds were significantly less toxic to non-malignant cells, indicating a favorable selectivity index (SI) for targeting cancer cells .
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| DCIBN | HCT116 | 0.5 | 10 |
| DCIBN | Non-malignant Cells | >10 | - |
Enzyme Inhibition Studies
Inhibition studies revealed that DCIBN acts as an inhibitor of CYP1A2, an enzyme critical for drug metabolism. This interaction suggests that DCIBN could modulate the pharmacokinetics of co-administered drugs, potentially leading to altered therapeutic outcomes.
Antimicrobial Activity
Research has also explored the antimicrobial properties of DCIBN derivatives. Some studies indicate that these compounds exhibit inhibitory effects against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
